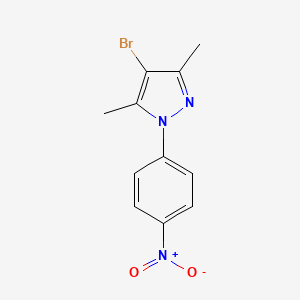

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole” is a derivative of pyrazole, a five-membered heterocyclic compound . It is a stable, well-crystallized white crystalline substance, soluble in many organic solvents and in hydrocarbons when heated .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. In one study, an attempt to synthesize cyclic 1,3-thiazoline by cyclization of the corresponding N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide under the action of hydrochloric acid solution led to hydrolysis to the starting 4-bromo-3,5-dimethylpyrazole . Another study used N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .

科学的研究の応用

- Inhibitor of Human Liver Alcohol Dehydrogenase : 4-Bromopyrazole has been studied as an inhibitor of human liver alcohol dehydrogenase. Understanding its interactions with enzymes can aid drug design and development .

- Mutagenicity Studies : Researchers have used this compound in mutagenicity studies, particularly with the L-arabinose resistance test of Salmonella typhimurium .

- Starting Material for 1,4’-Bipyrazoles : 4-Bromopyrazole serves as a valuable starting material in the synthesis of 1,4’-bipyrazoles, which have applications in coordination chemistry and materials science .

- Hexacoordinate Complexes : It can react with dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes. These complexes find use in various chemical processes .

- Ligand for Coordination Complexes : Researchers explore its coordination chemistry properties, using it as a ligand to form novel metal complexes. These complexes may exhibit interesting optical, magnetic, or catalytic behavior .

- NMR and HPLC Analysis : Scientists employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to characterize this compound .

- LC-MS and UPLC : Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography (UPLC) are also used for its analysis .

- Exploring Biological Effects : Researchers investigate the bioactivity and potential biological targets of 4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole. Its unique structure may interact with cellular components .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Coordination Chemistry

Analytical Techniques

Chemical Biology and Bioactivity Studies

作用機序

Target of Action

It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s reported that 4-bromopyrazole, a related compound, inhibits oxidative phosphorylation and atp-32p exchange reaction . This suggests that 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole might interact with its targets in a similar manner, affecting energy production and utilization within cells.

Result of Action

The related compound 4-bromopyrazole has been reported to inhibit energy-dependent and independent calcium uptake , which could potentially lead to changes in cellular calcium homeostasis.

特性

IUPAC Name |

4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSGBNRINWZGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441818.png)

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2441819.png)

![4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2441822.png)

![(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2441825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2441827.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441829.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2441831.png)

![3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B2441832.png)

![3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2441833.png)

![6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine](/img/structure/B2441836.png)

![3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2441840.png)